molecular formula C9H16ClNO2 B2650687 methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2287342-48-5

methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B2650687
CAS No.: 2287342-48-5
M. Wt: 205.68
InChI Key: IKULAOCEMSKOPW-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl and a molecular weight of 205.68 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring system. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminobicyclo[221]heptane-1-carboxylate hydrochloride typically involves the reaction of a bicyclic ketone with an amine under specific conditionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the position of the functional groups. This uniqueness allows it to interact differently with molecular targets compared to its similar compounds, making it valuable in various research applications .

Properties

IUPAC Name

methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-6(5-9)4-7(9)10;/h6-7H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKULAOCEMSKOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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